molecular formula C12H18N3O5- B13781018 2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate CAS No. 93893-82-4

2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate

Cat. No.: B13781018
CAS No.: 93893-82-4
M. Wt: 284.29 g/mol
InChI Key: WPAVXQGYLOYPKV-BQYQJAHWSA-M
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Description

2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate is a complex organic compound with a unique structure that includes both hydroxy and imidazolidinone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinone ring and the subsequent attachment of the hydroxyisopropyl and isocrotonate groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo groups may yield alcohols .

Scientific Research Applications

2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate involves its interaction with specific molecular targets and pathways. The hydroxy and imidazolidinone groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate is unique due to its combination of hydroxy, oxo, and imidazolidinone functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

93893-82-4

Molecular Formula

C12H18N3O5-

Molecular Weight

284.29 g/mol

IUPAC Name

(Z)-2-(2-hydroxypropan-2-yl)-4-oxo-4-[2-(2-oxoimidazolidin-1-yl)ethylamino]but-2-enoate

InChI

InChI=1S/C12H19N3O5/c1-12(2,20)8(10(17)18)7-9(16)13-3-5-15-6-4-14-11(15)19/h7,20H,3-6H2,1-2H3,(H,13,16)(H,14,19)(H,17,18)/p-1/b8-7+

InChI Key

WPAVXQGYLOYPKV-BQYQJAHWSA-M

Isomeric SMILES

CC(C)(/C(=C/C(=O)NCCN1CCNC1=O)/C(=O)[O-])O

Canonical SMILES

CC(C)(C(=CC(=O)NCCN1CCNC1=O)C(=O)[O-])O

Origin of Product

United States

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